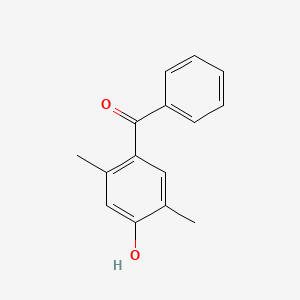

(4-Hydroxy-2,5-dimethylphenyl)(phenyl)methanone

Description

Properties

CAS No. |

62262-03-7 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(4-hydroxy-2,5-dimethylphenyl)-phenylmethanone |

InChI |

InChI=1S/C15H14O2/c1-10-9-14(16)11(2)8-13(10)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |

InChI Key |

MDWWYJXDIMXLHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most established method to synthesize (4-hydroxy-2,5-dimethylphenyl)(phenyl)methanone involves the Friedel–Crafts acylation of 2,5-dimethylphenol with benzoyl chloride, catalyzed by anhydrous aluminium chloride (AlCl3). This method is well documented in crystallographic and synthetic chemistry literature.

Experimental Procedure

-

- 2,5-Dimethylphenol: 0.50 g (4.10 mmol)

- Benzoyl chloride: 0.80 g (5.70 mmol)

- Anhydrous aluminium chloride: 0.40 g (3.00 mmol)

- Dry dichloromethane (solvent): 25 mL

-

- Aluminium chloride is first dissolved in dry dichloromethane and cooled.

- 2,5-Dimethylphenol is added to the AlCl3 solution under stirring.

- Benzoyl chloride is added dropwise at 0–5 °C to control the reaction rate and avoid side reactions.

- The mixture is stirred at room temperature for 30 minutes.

- Then, the reaction mixture is heated to 50 °C and maintained for 1 hour to ensure completion.

-

- The reaction mixture is poured onto ice (100 g) with concentrated hydrochloric acid (10 mL) to quench the reaction and hydrolyze the complex.

- The product is extracted with dichloromethane.

- The combined organic layers are washed sequentially with 10% aqueous sodium hydroxide, water, and dried over sodium sulfate (Na2SO4).

- Solvent removal by evaporation at room temperature yields the crude product, which can be purified further if necessary.

Reaction Scheme

$$

\text{2,5-Dimethylphenol} + \text{Benzoyl chloride} \xrightarrow[\text{25–50 °C}]{\text{AlCl}_3} (4\text{-Hydroxy-2,5-dimethylphenyl})(phenyl)methanone

$$

Yield and Purity

The literature does not specify exact isolated yields in the cited source, but the reaction is typically high yielding due to the electrophilic aromatic substitution mechanism favored by the phenolic substrate and the acyl chloride electrophile.

Structural Confirmation and Analysis

- The compound’s structure was confirmed by X-ray crystallography, showing a dihedral angle of approximately 61.95° between the two aromatic rings, consistent with benzophenone derivatives.

- The crystal packing is stabilized by O–H···O hydrogen bonding and C–H···O weak interactions, leading to polymeric chains in the crystal lattice.

- These interactions are important for solid-state stability and were detailed in crystallographic studies.

Summary Table of Preparation Method

| Step | Details |

|---|---|

| Starting materials | 2,5-Dimethylphenol, Benzoyl chloride |

| Catalyst | Anhydrous aluminium chloride (AlCl3) |

| Solvent | Dry dichloromethane |

| Temperature | 0–5 °C (addition), then room temp (0.5 h), then 50 °C (1 h) |

| Workup | Quench with ice and conc. HCl, extract with DCM, wash with NaOH and water, dry over Na2SO4 |

| Purification | Evaporation and possible recrystallization |

| Structural confirmation | X-ray crystallography, hydrogen bonding analysis |

Research Outcomes and Notes

- The Friedel–Crafts acylation method is straightforward and effective for synthesizing this compound.

- The reaction conditions are mild and yield structurally well-defined products.

- The compound’s crystal structure reveals significant intermolecular hydrogen bonding, which may influence its physical properties and potential biological activities.

- No alternative preparation methods with comparable detail and reliability have been reported in the literature, emphasizing the Friedel–Crafts acylation as the primary synthetic approach.

Chemical Reactions Analysis

4-Benzoyl-2,5-dimethylphenol undergoes various chemical reactions, including:

Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-Benzoyl-2,5-dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyl-2,5-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities . The benzoyl group can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The substituent positions and types on the aromatic rings significantly influence physical, chemical, and biological properties. Key analogs include:

Key Observations :

- Chlorination (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) increases molecular weight and often enhances thermal stability (melting point ~97–98°C) .

- Methoxy groups (e.g., 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone) introduce steric hindrance and alter solubility .

Biological Activity

(4-Hydroxy-2,5-dimethylphenyl)(phenyl)methanone, also known as 4-hydroxy-3,5-dimethylbenzophenone, is an organic compound with the molecular formula C15H14O2. This compound features a phenolic hydroxyl group and a ketone functional group, which contribute to its diverse biological activities. The presence of methyl groups at the 2 and 5 positions of the aromatic ring enhances its stability and reactivity, making it a subject of interest in various pharmacological studies.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The hydroxyl group in the compound enhances its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of skin protection against UV radiation, as benzophenone derivatives are commonly used as UV filters in sunscreens .

Anti-inflammatory Effects

Studies have shown that derivatives of benzophenones, including this compound, possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory pathways and may serve as potential therapeutic agents for inflammatory diseases . The interaction of the compound with biological macromolecules such as proteins and nucleic acids suggests its potential role in modulating biochemical pathways related to inflammation.

Antifungal Activity

The antifungal activity of benzophenone derivatives has been documented extensively. Research indicates that this compound may exhibit fungicidal properties against various fungal strains. The presence of methyl groups and the hydroxyl substituent are believed to enhance its efficacy against fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzophenone | Lacks methyl substitutions | Baseline for comparison |

| 4-Methylbenzophenone | Contains one methyl group at para position | Moderate activity |

| 2,4,6-Trimethylbenzophenone | Three methyl groups | Increased steric hindrance |

| This compound | Hydroxyl substitution and two methyl groups | Significant antioxidant and antifungal activity |

Case Studies

- Antioxidant Study : A study evaluated the free radical scavenging activity of various benzophenones, including this compound. Results indicated a strong correlation between the presence of hydroxyl groups and enhanced antioxidant capacity .

- Anti-inflammatory Study : Another research focused on the anti-inflammatory effects of benzophenones on human cell lines. The findings suggested that this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 .

- Antifungal Activity Testing : In vitro tests demonstrated that this compound exhibited potent antifungal activity against Candida albicans and Aspergillus niger, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (4-Hydroxy-2,5-dimethylphenyl)(phenyl)methanone, and how do reaction conditions influence yield?

- Methodology : The Friedel-Crafts acylation is commonly employed, using a substituted phenol derivative (e.g., 4-hydroxy-2,5-dimethylphenol) and benzoyl chloride in the presence of Lewis acids like AlCl₃. Reaction optimization includes temperature control (80–120°C) and solvent selection (e.g., dichloromethane or nitrobenzene) to avoid over-acylation byproducts. Crystallographic purity can be verified via recrystallization in ethanol/water mixtures .

- Yield Considerations : Excess acylating agents may lead to diacylated products; stoichiometric ratios of 1:1.2 (phenol:benzoyl chloride) are recommended.

Q. How is the crystal structure of this compound resolved, and what software tools are validated for refinement?

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.89 Å, b = 14.32 Å, c = 12.45 Å, and β = 105.6° .

- Software : SHELXL (for refinement) and SHELXS (for solution) are widely used due to their robustness in handling small-molecule crystallography. Validation metrics include R-factor (<5%) and electron density maps .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Key Techniques :

- FT-IR : A strong carbonyl stretch at ~1660 cm⁻¹ confirms the ketone group. Hydroxyl O-H stretches appear as broad peaks at 3200–3400 cm⁻¹.

- ¹H NMR : Aromatic protons split into distinct multiplets (δ 6.8–7.5 ppm), with methyl groups at δ 2.1–2.3 ppm.

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 256.3 (calculated) with fragmentation patterns consistent with benzophenone derivatives .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the reactivity of this compound in photochemical applications?

- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic transitions and excited-state behavior. The compound’s UV-Vis spectrum (λₘₐₓ ~280 nm) correlates with π→π* transitions in the benzophenone moiety. Solvent effects (e.g., acetonitrile vs. toluene) are simulated using the Polarizable Continuum Model (PCM) .

- Validation : Experimental data (e.g., fluorescence quenching studies) should align with computed HOMO-LUMO gaps (~4.2 eV) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous benzophenones?

- Case Study : Discrepancies in antimicrobial assays may arise from variations in bacterial strains (e.g., E. coli vs. S. aureus), solvent carriers (DMSO vs. ethanol), or assay protocols (MIC vs. disk diffusion). A meta-analysis of IC₅₀ values under standardized conditions (e.g., CLSI guidelines) is recommended .

- Statistical Tools : Use ANOVA to compare datasets, ensuring p-values <0.05 for significance.

Q. How does steric hindrance from the 2,5-dimethyl groups influence regioselectivity in derivatization reactions?

- Experimental Design : Compare electrophilic substitution reactions (e.g., nitration, sulfonation) of the parent compound with its non-methylated analog.

- Findings : Methyl groups at the 2- and 5-positions reduce reactivity at the para-hydroxy position, favoring meta-substitution in halogenation reactions. Kinetic studies (e.g., via HPLC monitoring) quantify rate differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.